4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
Description
Systematic Nomenclature and Structural Identification
The systematic name this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines for heterocyclic compounds. The name indicates a thiazolo[5,4-d]pyrimidine core structure with a chlorine substituent at position 5 and a morpholine ring attached at position 7. The notation [5,4-d] specifies the fusion pattern between the thiazole and pyrimidine rings, indicating that the thiazole is fused across the 5,4 bond of the pyrimidine.
The compound has been assigned multiple Chemical Abstracts Service (CAS) registry numbers, including 1137278-42-2 and 41975-14-8, which reflects some historical inconsistency in its registration. The molecular formula is C9H9ClN4OS with a calculated molecular weight of 256.71 g/mol. The structure can be represented using the Simplified Molecular-Input Line-Entry System (SMILES) notation as ClC1=NC(N2CCOCC2)=C3C(N=CS3)=N1.
The following table summarizes the key structural identifiers for this compound:
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H9ClN4OS |
| Molecular Weight | 256.71 g/mol |
| CAS Registry Numbers | 1137278-42-2, 41975-14-8 |
| SMILES Notation | ClC1=NC(N2CCOCC2)=C3C(N=CS3)=N1 |
Structurally, the compound consists of a fused bicyclic thiazolo[5,4-d]pyrimidine core. The thiazole portion contains a five-membered ring with a sulfur atom and a nitrogen atom, while the pyrimidine portion contains a six-membered ring with two nitrogen atoms. The chlorine atom is attached at position 5 of the fused ring system, and the morpholine ring (a six-membered heterocycle containing both an oxygen atom and a nitrogen atom) is connected at position 7 through the nitrogen atom of the morpholine.
This structural arrangement creates a compound with multiple sites for potential hydrogen bonding, both as acceptors (nitrogen and oxygen atoms) and as weak donors. The presence of the chlorine atom introduces a site for potential halogen bonding and influences the electronic distribution across the molecule. The morpholine ring adds conformational flexibility to one portion of the molecule, while the fused bicyclic core maintains rigidity in the central scaffold.
Historical Development in Heterocyclic Chemistry
The development of thiazolopyrimidine chemistry is embedded within the broader evolution of heterocyclic chemistry, which has been a significant area of research since the late 19th century. While specific historical information about the first synthesis of this compound is limited in the available literature, the compound belongs to the broader class of fused heterocycles that gained prominence in the mid-20th century.
Thiazole chemistry, which forms part of the foundation for thiazolopyrimidines, has a rich history dating back to the late 1800s. The fusion of thiazole rings with other heterocycles to create more complex structures became increasingly common throughout the 20th century as synthetic methods improved. Pyrimidine chemistry, similarly, has been extensively studied due to its importance in biological systems, particularly as a component of nucleic acids.
The synthesis and characterization of thiazolo[5,4-d]pyrimidines, specifically, emerged as chemists sought to explore novel fused heterocyclic systems. These efforts intensified in the latter half of the 20th century, with significant developments in synthetic methodologies allowing for more efficient and selective preparation of these compounds. The incorporation of substituents such as morpholine and chlorine at specific positions further expanded the diversity of these structural classes.
Modern approaches to the synthesis of thiazolopyrimidines often involve the formation of the thiazole ring first, followed by construction of the pyrimidine portion, or vice versa. Recent years have seen the development of more efficient methodologies, including microwave-assisted synthesis and other advanced techniques, which have facilitated the preparation of compounds like this compound and related derivatives.
The synthesis of thiazolopyrimidines generally involves several key steps, including the formation of the fused bicyclic core followed by the introduction of substituents at specific positions. For compounds like this compound, the introduction of the morpholine group at position 7 and the chlorine atom at position 5 typically involves separate synthetic operations, which may include nucleophilic substitution reactions and selective chlorination processes.
Position Within Thiazolopyrimidine Derivatives
This compound belongs to a broader family of thiazolopyrimidine derivatives that have attracted considerable attention in heterocyclic chemistry. Thiazolopyrimidines, as a class, can exist in several isomeric forms depending on the mode of ring fusion between the thiazole and pyrimidine portions. The thiazolo[5,4-d]pyrimidine scaffold represents one specific arrangement, where the thiazole and pyrimidine rings share the 5,4-bond of the pyrimidine.
This compound differs from other thiazolopyrimidine derivatives in several ways. First, it contains the specific thiazolo[5,4-d]pyrimidine isomer, which distinguishes it from compounds with alternative fusion patterns such as thiazolo[4,5-d]pyrimidine or thiazolo[3,2-a]pyrimidine. The latter represents a different type of fusion where the nitrogen atom of the thiazole becomes part of the pyrimidine ring.
The presence of the chlorine substituent at position 5 is another distinguishing feature. This position is often modified in thiazolopyrimidine derivatives, with various substituents including hydrogen, halogens, alkyl groups, or other functional groups. The chlorine atom at this position can serve as a reactive site for further modifications, particularly through cross-coupling reactions such as those employing Suzuki conditions, as demonstrated with similar compounds.
The morpholine substituent at position 7 is also significant. Many thiazolo[5,4-d]pyrimidine derivatives contain different groups at this position, including amino groups, other heterocycles, or various alkyl or aryl substituents. The presence of the morpholine group, with its additional nitrogen and oxygen atoms, introduces unique electronic and steric properties to the molecule.
Similar compounds include 4-(5-chlorothiazol-2-yl)morpholine (CAS: 933754-69-9) and 4-(4-chlorothiazol-2-yl)morpholine (CAS: 848841-68-9), which feature a morpholine group attached to a chlorothiazole but lack the fused pyrimidine ring. Another related compound is 2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine (CAS: 16234-15-4), which contains a thieno[3,2-d]pyrimidine core instead of thiazolo[5,4-d]pyrimidine.
Recent research has explored various synthetic routes to thiazolopyrimidines, including the oxidation of catechols to ortho-quinone using enzymes such as Myceliophthora thermophila laccase, followed by 1,4-addition reactions. Additionally, studies have investigated the biological activities of thiazolopyrimidine derivatives, with some compounds showing promising results against cancer cell lines. While the specific biological activities of this compound have not been extensively documented in the available literature, the broader class of thiazolopyrimidines has demonstrated diverse biological potential.
In the context of heterocyclic building blocks, this compound serves as a valuable intermediate for the synthesis of more complex structures. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents at position 5. The compound represents an important node in the extensive network of thiazolopyrimidine derivatives, contributing to the rich structural diversity of this fascinating class of heterocycles.
Properties
IUPAC Name |
4-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSSSZJPRMYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=NC(=N2)Cl)SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthetic Route (Scheme 1)
- Step 1: Alkylation of ethyl 5-amino-2-mercapto thiazole-4-carboxylate with an alkyl halide (e.g., n-propyl iodide) in sodium carbonate solution to give the alkylthio-substituted thiazole derivative.
- Step 2: Cyclocondensation of the alkylthio-thiazole intermediate with formamide to form the thiazolo[5,4-d]pyrimidinone.
- Step 3: Chlorination of the thiazolo[5,4-d]pyrimidinone with phosphoryl chloride (POCl3) under reflux to afford the 7-chlorothiazolo[5,4-d]pyrimidine intermediate.
This sequence efficiently produces the 7-chloro precursor with good yields and purity, as confirmed by NMR characterization (e.g., singlet at δ ~8.7 ppm for pyrimidine-H).
Nucleophilic Substitution to Introduce Morpholine
The target compound, 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, is synthesized by nucleophilic aromatic substitution (SNAr) of the 7-chloro group with morpholine.
Reaction Conditions and Mechanism
- The 7-chloro group on the thiazolo[5,4-d]pyrimidine ring is a good leaving group due to the electron-deficient heterocyclic system.
- Morpholine, a cyclic secondary amine, acts as a nucleophile.
- The reaction is typically performed under reflux conditions in an appropriate solvent (e.g., ethanol, DMF) to facilitate substitution.
- The nucleophilic attack displaces the chlorine atom, forming the 7-morpholino-substituted thiazolopyrimidine.
Representative Reaction (Scheme 2)
| Reactant | Reagent | Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 7-Chlorothiazolo[5,4-d]pyrimidine | Morpholine | Reflux in ethanol or DMF, 3-6 hours | High (typically >70%) | Clean substitution, confirmed by NMR |
The product exhibits characteristic NMR signals for morpholine protons (multiplets around δ 3.2-3.8 ppm) and the pyrimidine proton signal (singlet near δ 8.5 ppm).
Alternative Preparation Methods and Catalytic Approaches
Recyclable KF/Alumina Catalyzed Synthesis
An alternative approach reported involves the use of recyclable potassium fluoride/alumina as a catalyst to synthesize thiazolo[5,4-d]pyrimidines from 4,6-dichloro-5-aminopyrimidine and isothiocyanates, which can be adapted to prepare chlorinated intermediates for further substitution.
Single-Step Syntheses of Related Intermediates
A single-step reaction of 4,6-dichloro-5-aminopyrimidine with various isothiocyanates produces 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which can be further functionalized by nucleophilic substitution with amines including morpholine.
Summary Table of Preparation Steps for this compound
| Step | Starting Material | Reagents/Conditions | Product | Yield & Notes |
|---|---|---|---|---|
| 1 | Ethyl 5-amino-2-mercapto thiazole-4-carboxylate | Na2CO3, n-propyl iodide, room temp stirring | Alkylthio-thiazole derivative | High yield, stable intermediate |
| 2 | Alkylthio-thiazole derivative | Formamide, reflux 3h | Thiazolo[5,4-d]pyrimidinone | Isolated by filtration |
| 3 | Thiazolo[5,4-d]pyrimidinone | POCl3, reflux 3h | 7-Chlorothiazolo[5,4-d]pyrimidine | Good yield, key intermediate |
| 4 | 7-Chlorothiazolo[5,4-d]pyrimidine | Morpholine, reflux in ethanol or DMF | This compound | High yield, confirmed by NMR |
Research Findings and Characterization
- The substitution reaction with morpholine proceeds smoothly with high selectivity and yield.
- The 1H NMR spectrum of the final product shows signals corresponding to morpholine protons and pyrimidine proton, confirming successful substitution.
- The synthetic route is adaptable to various amines, allowing the preparation of a library of 7-substituted thiazolo[5,4-d]pyrimidines for biological screening.
- The methodology is scalable and uses relatively mild conditions, making it suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Medicinal Chemistry
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine has been investigated for its potential as a pharmaceutical agent. Its thiazolo-pyrimidine framework is known to exhibit biological activity, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazolo-pyrimidine derivatives, including this compound. The results indicated promising antitumor activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Fine Chemical Intermediates
This compound serves as an important intermediate in the synthesis of fine chemicals. Its ability to participate in various chemical reactions makes it valuable in the production of other complex molecules.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 24 hours | 85 |
| Cyclization | Acetic acid, reflux | 75 |
| Reduction | Lithium aluminum hydride | 90 |
Agrochemical Development
The compound's biological properties have also drawn attention in agrochemistry. It can be utilized in the development of new pesticides or herbicides due to its potential effectiveness against specific pests.
Case Study : Research conducted by agrochemical firms has shown that derivatives of this compound exhibit insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .
Material Science
In material science, this compound has been explored for its role in creating novel polymers and coatings with enhanced properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | >250°C |
| Solubility | Soluble in DMSO |
| Mechanical Strength | High |
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Substituted Thiazolo[5,4-d]pyrimidines
- (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine (CAS: 871266-80-7) replaces the morpholine group with a p-tolylamine at position 2. This substitution introduces aromatic bulk, likely enhancing hydrophobic interactions but reducing solubility compared to the morpholine derivative .
- (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isopropylamine (CAS: 871266-86-3) features an isopropylamine group, which may improve membrane permeability due to increased lipophilicity .
Methylthio-Substituted Derivatives
4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine (CAS: 1137279-00-5) incorporates a methylthio group at position 2. However, the methylthio group may also introduce metabolic instability due to susceptibility to oxidation .
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidine Analogs
Pyrido[2,3-d]pyrimidinone Derivatives
Morpholine-containing pyrido[2,3-d]pyrimidinones (e.g., 7a, 7c) feature a pyridine ring fused to pyrimidinone. These compounds exhibit antitumor activity in preclinical studies, with IC₅₀ values in the micromolar range. The carbonyl group in the pyrimidinone core introduces hydrogen-bonding capabilities absent in thiazolo derivatives, possibly enhancing target engagement .
Physicochemical and Pharmacokinetic Properties
| Property | 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine | 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine | 4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.71 | 256.71 | 302.80 |
| Solubility | Soluble in DMSO | Not reported | Limited solubility in aqueous buffers |
| LogP (Predicted) | ~2.1 | ~2.1 | ~3.5 |
| Stability | Stable at 2–8°C | Not reported | Susceptible to oxidation (methylthio group) |
Data compiled from .
Biological Activity
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chlorothiazolo-pyrimidine core linked to a morpholine moiety, which contributes to its pharmacological properties.
PI3K Inhibition
Research indicates that this compound acts primarily as a phosphoinositide 3-kinase (PI3K) inhibitor. In a study evaluating various thiazolo-pyrimidine derivatives, this compound demonstrated significant inhibitory activity against different isoforms of PI3K with IC50 values in the nanomolar range:
| Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
| PI3Kβ | ~30 |
These results highlight its selectivity and potency as a potential therapeutic agent in oncology .
Molecular Docking Studies
Molecular docking studies have shown that this compound fits well into the ATP binding pocket of the PI3Kα kinase. Key interactions include hydrogen bonds with critical residues, which are essential for its inhibitory action .
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds indicates that modifications to the thiazolo-pyrimidine core can significantly influence biological activity. For instance, substituents on the morpholine ring and variations in the chlorothiazole group have been shown to affect potency and selectivity against PI3K isoforms. The presence of electron-withdrawing groups generally enhances inhibitory activity .
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound effectively inhibits tumor cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis in these cells was observed at concentrations correlating with its IC50 values against PI3K .
- In Vivo Efficacy : Preclinical models have shown promising results where administration of this compound led to reduced tumor growth in xenograft models. The oral bioavailability was noted to be high, suggesting potential for clinical application .
Q & A
Q. What are the standard synthetic routes for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrimidine intermediates. A key approach is the single-step reaction of 4,6-dichloro-5-aminopyrimidine with functionalized isothiocyanates to form the thiazolo[5,4-d]pyrimidine core, followed by substitution with morpholine . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical:
Q. Which characterization techniques are most effective for confirming the structure of thiazolo[5,4-d]pyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of substituents) using SHELX programs for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., morpholine integration at δ ~3.7 ppm for N-CH₂ groups) .
- High-Pressure Raman/IR : Monitors conformational changes under varying pressures (e.g., C-H stretching modes at 2980–3145 cm⁻¹) .
Q. Key Considerations :
Q. What biological targets or mechanisms are associated with thiazolo[5,4-d]pyrimidine derivatives?
Methodological Answer : These compounds are explored as kinase inhibitors (e.g., PI4KIIIβ) and TRPV1 antagonists .
- In Vitro Screening : Use enzymatic assays (e.g., fluorescence polarization for PI4KIIIβ inhibition ).
- Structure-Activity Relationship (SAR) : Modify the morpholine group to enhance binding affinity; electron-withdrawing substituents (e.g., Cl) improve target selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during morpholine substitution?
Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h vs. 12 h) and improve efficiency .
- Catalytic Additives : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance SNAr reactivity .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .
Case Study : Substituting morpholine in DMF at 100°C with 1.5 eq. KI increased yield from 60% to 85% .
Q. How does high-pressure Raman spectroscopy elucidate structural stability in morpholine-containing compounds?
Methodological Answer : High-pressure studies (e.g., 0–3.5 GPa) reveal phase transitions and hydrogen bonding dynamics:
- C-H···O Interactions : Pressure-induced shifts in Raman bands (e.g., 1103 cm⁻¹ → 1175 cm⁻¹ at 1.7 GPa) indicate conformational changes .
- Sample Preparation : Use diamond anvil cells with crystalline samples. Compare results with ab initio calculations to validate assignments .
Q. What in vivo models are suitable for evaluating the efficacy of 4-(5-Chlorothiazolo[...])morpholine as a kinase inhibitor?
Methodological Answer :
- Organ Engraftment Models : Assess PI4KIIIβ inhibition in allogeneic transplant models (e.g., murine cardiac grafts). Monitor graft survival and immune cell infiltration .
- Dosage : Administer orally (10–50 mg/kg/day) with bioavailability confirmed via LC-MS/MS plasma analysis .
- Controls : Compare with reference inhibitors (e.g., UCB9608) to benchmark efficacy .
Q. How can computational methods predict the reactivity of intermediates in thiazolo[5,4-d]pyrimidine synthesis?
Methodological Answer :
- DFT Calculations : Model transition states for isothiocyanate reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize polarity .
- Software : Gaussian or ORCA for energy minimization; VMD for visualizing molecular orbitals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
